molecular formula C23H29N3O5 B2556319 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1018156-67-6

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2556319
M. Wt: 427.501
InChI Key: KWLRDVXHJNYEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H29N3O5 and its molecular weight is 427.501. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial properties. For instance, a series involving pyrimidinones and oxazinones derivatives, using similar complex molecules as starting materials, showed promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Radioligand Imaging Applications

Derivatives within this chemical family have been developed as selective radioligands for imaging applications, notably the translocator protein (18 kDa) using positron emission tomography (PET). This research demonstrates the potential for these compounds in diagnostic imaging and the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Antitumor Activity and Molecular Docking

The exploration of pyrimidine derivatives, closely related to the compound , has unveiled significant in vitro antitumor activity against specific cancer cell lines. Molecular docking studies have further elucidated their potential mechanism of action, providing a foundation for their use in targeted cancer therapies (Fahim et al., 2019).

Synthesis of Heterocycles Incorporating Antipyrine Moiety

The synthesis of new heterocycles that incorporate the antipyrine moiety, which bears structural similarities to the compound of interest, has been researched for their antimicrobial activity. These studies highlight the chemical versatility and potential bioactivity of such compounds, suggesting a broad spectrum of biological applications (Bondock et al., 2008).

properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-30-19-12-11-15(13-20(19)31-2)24-21(27)14-25-18-10-6-9-17(18)22(28)26(23(25)29)16-7-4-3-5-8-16/h11-13,16H,3-10,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLRDVXHJNYEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

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